molecular formula C11H22N2O3 B1148773 trans-4-Amino-1-boc-3-methoxypiperidine CAS No. 1232059-97-0

trans-4-Amino-1-boc-3-methoxypiperidine

Cat. No.: B1148773
CAS No.: 1232059-97-0
M. Wt: 230.30398
InChI Key:
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Description

trans-4-Amino-1-boc-3-methoxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and substitution reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-4-Amino-1-boc-3-methoxypiperidine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific receptors or enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-boc-3-methoxypiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • trans-4-Amino-1-boc-3-hydroxypiperidine
  • trans-4-Amino-1-boc-3-ethoxypiperidine
  • trans-4-Amino-1-boc-3-fluoropiperidine

Comparison:

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of complex molecules

Properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHCFVWYKWWMU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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